molecular formula C30H26N2O2 B5698299 1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone CAS No. 7639-96-5

1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone

Cat. No.: B5698299
CAS No.: 7639-96-5
M. Wt: 446.5 g/mol
InChI Key: ROXADXZZIZDALU-UHFFFAOYSA-N
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Description

1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone is a chemical compound with the molecular formula C30H26N2O2. It is known for its unique structure, which includes two 2,6-dimethylphenylamino groups attached to an anthraquinone core. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone typically involves the reaction of 1,4-diaminoanthraquinone with 2,6-dimethylphenylamine. The reaction is usually carried out in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as palladium on carbon. The reaction conditions often include heating the mixture to a temperature of around 150-200°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound. The reaction conditions are optimized to achieve high yields and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The amino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthraquinone derivatives depending on the electrophile used.

Scientific Research Applications

1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis((2,6-dibromo-4-methylphenyl)amino)anthraquinone: Similar structure but with bromine atoms, leading to different chemical properties.

    1,4-Diaminoanthraquinone: Lacks the 2,6-dimethylphenyl groups, resulting in different reactivity and applications.

    Anthraquinone: The core structure without any amino groups, used widely in dye production.

Uniqueness

1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone is unique due to the presence of the 2,6-dimethylphenylamino groups, which impart specific chemical and biological properties. These groups enhance its stability, reactivity, and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

1,4-bis(2,6-dimethylanilino)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O2/c1-17-9-7-10-18(2)27(17)31-23-15-16-24(32-28-19(3)11-8-12-20(28)4)26-25(23)29(33)21-13-5-6-14-22(21)30(26)34/h5-16,31-32H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXADXZZIZDALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=CC=C4C)C)C(=O)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227220
Record name 1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7639-96-5
Record name 1,4-Bis[(2,6-dimethylphenyl)amino]-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7639-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007639965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-bis[(2,6-dimethylphenyl)amino]anthraquinone
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